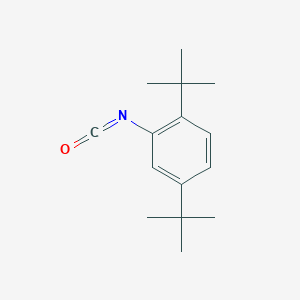

2,5-Di-tert-butylphenyl isocyanate

Description

Overview of Isocyanate Chemistry and Reactivity Principles

The reactivity of the isocyanate group stems from the electronic distribution within the N=C=O linkage. The carbon atom, positioned between two electronegative atoms (nitrogen and oxygen), possesses a significant partial positive charge, rendering it highly susceptible to nucleophilic attack. rsc.orgpoliuretanos.net This inherent reactivity allows isocyanates to readily undergo addition reactions with compounds containing active hydrogen atoms. doxuchem.comresearchgate.net

Key reactions of isocyanates include:

Reaction with Alcohols: This reaction forms a urethane (B1682113) linkage and is the foundational reaction for the synthesis of polyurethanes. wikipedia.orgdoxuchem.com

Reaction with Amines: The reaction with amines is typically much faster than with alcohols and results in the formation of a urea (B33335) linkage, the basis for polyurea polymers. wikipedia.orgpcimag.com

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is crucial in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

The reactivity of an isocyanate can be influenced by the nature of the 'R' group attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect. rsc.org

Significance of Steric Hindrance in Aromatic Systems

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. wikipedia.org In aromatic systems, bulky substituents on the ring can significantly influence the rates and regioselectivity of reactions by physically obstructing the approach of a reagent to a particular site. numberanalytics.comnumberanalytics.com This steric congestion can lead to a decrease in reaction rates and can direct incoming groups to less hindered positions on the aromatic ring. numberanalytics.commsu.edu

Contextualizing 2,5-Di-tert-butylphenyl Isocyanate within Sterically Hindered Isocyanates

This compound is an aryl isocyanate that embodies the principles of steric hindrance. The presence of two bulky tert-butyl groups on the phenyl ring significantly influences its reactivity. These groups shield the isocyanate functionality and the aromatic ring itself, potentially moderating the reactivity of the NCO group and influencing the outcomes of reactions involving the aromatic nucleus.

The study of such sterically hindered isocyanates is crucial for several reasons. The steric bulk can be exploited to control reactivity and selectivity in chemical synthesis. For instance, the hindrance can prevent or slow down unwanted side reactions, leading to cleaner reaction profiles. wikipedia.org In polymer chemistry, the incorporation of sterically hindered monomers can impact polymer architecture and properties. Furthermore, understanding the interplay between the electronic effects of the isocyanate group and the steric effects of the tert-butyl substituents provides valuable insights into fundamental principles of organic chemistry.

The synthesis of sterically hindered isocyanates can sometimes require alternative methods to the traditional phosgenation of amines, which can be hazardous. wikipedia.orgdigitellinc.com Phosgene-free routes, such as those employing di-tert-butyl dicarbonate (B1257347), have been developed for the synthesis of sterically hindered and poorly nucleophilic primary amines. nih.gov

The unique structural features of this compound make it an interesting subject for research into the effects of steric hindrance on the reactivity of isocyanates and for potential applications where controlled reactivity is desired.

Interactive Data Table: Properties of Selected Isocyanates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Phenyl Isocyanate | C7H5NO | 119.12 | Basic aromatic isocyanate |

| Toluene Diisocyanate (TDI) | C9H6N2O2 | 174.16 | Common diisocyanate for polyurethanes |

| Methylene Diphenyl Diisocyanate (MDI) | C15H10N2O2 | 250.25 | Less volatile diisocyanate |

| This compound | C15H21NO | 231.33 | Sterically hindered aromatic isocyanate |

Structure

3D Structure

Properties

IUPAC Name |

1,4-ditert-butyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2,3)11-7-8-12(15(4,5)6)13(9-11)16-10-17/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXPRRFOBXEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404878 | |

| Record name | 2,5-Di-tert-butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-99-1 | |

| Record name | 2,5-Di-tert-butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 2,5 Di Tert Butylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The electron-deficient carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles. This fundamental reactivity underpins the most common and industrially significant reactions of isocyanates, including the formation of urethanes, ureas, and polyureas.

Reaction with Hydroxyl-Containing Compounds (Urethane Formation)

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) (or carbamate) linkage. This reaction is central to the production of polyurethane polymers. The general transformation involves the addition of the alcohol's hydroxyl group across the N=C double bond of the isocyanate.

The formation of urethanes from the reaction of an isocyanate with an alcohol can proceed through several proposed mechanistic pathways. The exact mechanism can be influenced by factors such as the presence of catalysts, the solvent, and the concentration of reactants.

A commonly accepted mechanism involves a one-step concerted pathway . In this process, the alcohol attacks the carbonyl carbon of the isocyanate, and simultaneously, the hydroxyl proton is transferred to the nitrogen atom of the isocyanate through a cyclic transition state. This concerted mechanism is often facilitated by the formation of a preliminary complex between the isocyanate and the alcohol.

Alternatively, a two-step mechanism has been proposed, particularly in the presence of excess isocyanate or certain catalysts. thieme-connect.com This pathway can involve the initial formation of an allophanate (B1242929) intermediate. In this scenario, a urethane, once formed, can be attacked by another isocyanate molecule. The proton on the urethane nitrogen is sufficiently acidic to react with the isocyanate, leading to the formation of an allophanate. This allophanate can then act as an intermediate, potentially dissociating to yield the final urethane product and regenerating an isocyanate molecule. thieme-connect.comresearchgate.net Theoretical studies on the reaction of phenyl isocyanate with propanol (B110389) have explored these pathways, calculating the energy barriers for the transition states involved. thieme-connect.commdpi.com For instance, in an isocyanate-excess scenario, the formation of an allophanate intermediate proceeds via a six-centered transition state. thieme-connect.com

Another variation of the two-step mechanism suggests an initial interaction where the hydrogen of the alcohol coordinates with the oxygen of the isocyanate, facilitating the subsequent nucleophilic attack. ugent.be

The reactivity of the isocyanate group is highly sensitive to steric hindrance. ugent.be The presence of bulky substituents on the aromatic ring, particularly in the ortho position to the isocyanate group, can significantly decrease the reaction rate. In 2,5-Di-tert-butylphenyl isocyanate, the tert-butyl group at the 2-position provides substantial steric shielding to the isocyanate functional group.

The following table illustrates the general effect of substitution on the reactivity of isocyanates, which is applicable to understanding the behavior of this compound.

| Isocyanate Type | General Reactivity Trend | Rationale |

| Aromatic Isocyanates | More Reactive | The aromatic ring is electron-withdrawing, increasing the electrophilicity of the isocyanate carbon. ugent.be |

| Aliphatic Isocyanates | Less Reactive | Alkyl groups are electron-donating, reducing the electrophilicity of the isocyanate carbon. ugent.be |

| Sterically Hindered Aromatic Isocyanates | Significantly Less Reactive | Bulky groups (like tert-butyl) physically block the approach of nucleophiles to the reactive center. ugent.betri-iso.com |

Reaction with Amine-Containing Compounds (Urea Formation)

The reaction between an isocyanate and a primary or secondary amine is typically very rapid and results in the formation of a substituted urea (B33335). commonorganicchemistry.com This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. The mechanism is a straightforward nucleophilic addition, where the lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate. A subsequent proton transfer from the amine to the isocyanate nitrogen completes the formation of the urea linkage. researchgate.netcommonorganicchemistry.com

For this compound, the steric hindrance from the ortho-tert-butyl group will also slow down the rate of urea formation compared to unhindered aromatic isocyanates. However, due to the high nucleophilicity of amines, the reaction is still expected to proceed readily, albeit at a more controlled pace. tri-iso.comumn.edu This controlled reactivity can be beneficial in systems where a rapid, exothermic reaction is undesirable.

Reaction with Water (Polyurea and Carbon Dioxide Formation)

Isocyanates react with water in a multi-step process that ultimately yields a urea and carbon dioxide gas. researchgate.netresearchgate.net This reaction is fundamental to the production of polyurethane foams, where the liberated CO2 acts as the blowing agent. commonorganicchemistry.com

The reaction proceeds through the following steps:

Carbamic Acid Formation : Water acts as a nucleophile, adding to the isocyanate group to form an unstable carbamic acid intermediate. chemrxiv.orgrsc.org

Decarboxylation : The carbamic acid spontaneously decomposes, eliminating a molecule of carbon dioxide to form a primary amine. researchgate.netchemrxiv.org

Urea Formation : The newly formed primary amine, being highly reactive, rapidly attacks another molecule of isocyanate to form a disubstituted urea. researchgate.netresearchgate.net

Due to the formation of a urea linkage from two isocyanate molecules and one water molecule, the resulting polymer in the presence of excess water is often referred to as a polyurea. The steric hindrance of this compound will slow down the initial reaction with water, thereby moderating the rate of both CO2 evolution and subsequent urea formation.

Cycloaddition Reactions

In addition to nucleophilic additions, isocyanates can participate in cycloaddition reactions. These reactions involve the π-electron systems of the isocyanate group. While a wide range of cycloaddition reactions have been reported for various isocyanates, specific examples involving this compound are not extensively documented, likely due to the deactivating effect of its steric bulk.

However, the general reactivity patterns of isocyanates suggest potential cycloaddition pathways. For instance, isocyanates can undergo [2+2] cycloaddition with alkenes to form β-lactams, although this often requires specific catalysts or reactive partners. rsc.org They can also react with dienes in [4+2] cycloadditions (Diels-Alder reactions) where the C=N bond of the isocyanate acts as the dienophile. Furthermore, reactions with other heterocumulenes or dipolar species can lead to a variety of heterocyclic products. acs.orgacs.org The significant steric hindrance of the 2,5-di-tert-butylphenyl group would be expected to disfavor the formation of the sterically demanding transition states required for these reactions, making them less favorable compared to less hindered isocyanates.

Cyclotrimerization to Form Isocyanurates

The formation of isocyanurates, which are six-membered heterocyclic rings, occurs through the cyclotrimerization of three isocyanate molecules. This reaction is of significant industrial importance as it is used to produce polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. nih.gov

A variety of catalytic systems have been developed to promote the efficient and selective cyclotrimerization of isocyanates. These can be broadly categorized as Lewis basic catalysts and metal-containing catalysts. researchgate.nettue.nl

Commonly used industrial catalysts include carboxylates like potassium acetate (B1210297) and potassium 2-ethylhexanoate. nih.gov Studies have shown that these carboxylates are often precatalysts, reacting with the isocyanate to form more nucleophilic and basic deprotonated amide species that are the true active catalysts. nih.gov Other catalytic systems involve quaternary ammonium (B1175870) salts, sometimes in conjunction with co-catalysts like imidazole. wipo.int

Recent research has explored the use of low-coordinate manganese (II) and iron (II) m-terphenyl (B1677559) complexes as highly efficient catalysts for the selective cyclotrimerization of primary aliphatic isocyanates. rsc.org Additionally, catalyst systems based on the reaction product of a carboxylic acid containing thiol groups with an alkali-metal or alkaline-earth-metal base have been developed. google.com

| Catalyst Type | Examples | Mechanism |

| Carboxylates | Potassium acetate, Potassium 2-ethylhexanoate | Often act as precatalysts, forming deprotonated amide species that are the active catalysts. nih.gov |

| Metal Complexes | Low-coordinate Mn(II) and Fe(II) m-terphenyl complexes | Efficient for selective cyclotrimerization of primary aliphatic isocyanates. rsc.org |

| Quaternary Ammonium Salts | Quaternary ammonium hydrogen carbonates | Can be used with co-catalysts like imidazole. wipo.int |

| Thiol-containing Carboxylic Acid Salts | Dipotassium salt of 2-mercaptoacetic acid | Shows high reaction speed even at low temperatures. google.com |

The bulky tert-butyl groups on the this compound molecule exert significant steric hindrance. This steric bulk has a profound impact on the reactivity of the isocyanate group and influences the pathways of oligomerization and polymerization. nih.gov

The presence of these large groups can hinder the approach of reactants to the isocyanate's electrophilic carbon atom, thereby reducing its reactivity compared to less substituted aromatic isocyanates. poliuretanos.net This steric hindrance can also influence the competition between different reaction pathways. For instance, in reactions involving bulky isocyanates, the formation of linear oligomers or polymers might be favored over the formation of the more sterically demanding cyclic trimer (isocyanurate).

The tert-butyl groups also enhance the electron density on the aromatic ring and the isocyanate group through an inductive effect, which can further modify the reactivity. nih.gov

[2+2] Cycloadditions with Unsaturated Species (e.g., phosphagermaallenes)

This compound can participate in [2+2] cycloaddition reactions with various unsaturated species. A notable example is its reaction with phosphagermaallenes. While specific studies on this compound are not detailed in the provided results, the reactivity of the related tert-butyl isocyanate provides insight. Tert-butyl isocyanate undergoes a [2+2] cycloaddition with phosphagermaallene to form a 1-oxa-2-germacyclobutane derivative. sigmaaldrich.com This type of reaction highlights the ability of the isocyanate group to react with double bonds to form four-membered rings.

Advanced Transformative Reactions

Carbonylation and Aminocarbonylation Reactions

Isocyanates can be involved in carbonylation and aminocarbonylation reactions, which are powerful methods for synthesizing carboxylic acid derivatives. mdpi.com Palladium-catalyzed aminocarbonylation reactions, for instance, are used to convert aryl halides to amides in the presence of an amine and carbon monoxide. mdpi.commdpi.com

While direct examples involving this compound as a substrate in these reactions are not explicitly detailed in the search results, the general principles of these reactions are well-established. For example, palladium-catalyzed aminocarbonylation of iodoarenes with tert-butylamide has been used to prepare primary amides and ketoamides. mdpi.com More recent developments include cobalt(III)-catalyzed C-H aminocarbonylation reactions of thiophenes using isocyanates to produce thiophenecarboxamides. chemrxiv.org

Hydroboration and Reduction of Isocyanates

The reduction of isocyanates can lead to the formation of various products depending on the reducing agent and reaction conditions. While specific research on the hydroboration and reduction of this compound is not available in the provided results, the general reactivity of isocyanates suggests potential pathways. For instance, the reaction of tert-butyl isocyanate with aluminum dihydride in the presence of trace water yields a dinuclear alumoxane containing a terminal hydroxide. sigmaaldrich.com

C-H Bond Amidation Reactions Mediated by Transition Metals

The transition metal-catalyzed C-H bond amidation serves as a powerful and atom-economical method for the synthesis of amides. This approach circumvents the need for pre-functionalized starting materials, directly converting C-H bonds into C-N bonds. Among the various nitrogen sources, isocyanates have emerged as effective reagents for this transformation. The reaction involving this compound, a sterically hindered aryl isocyanate, has been a subject of study, particularly in the context of rhodium-catalyzed C-H amidation of ferrocenes.

Research has demonstrated the efficacy of pentamethylcyclopentadienyl rhodium(III) complexes, specifically [RhCp*(OAc)₂H₂O], in catalyzing the C-H bond amidation of ferrocenes bearing directing groups with various isocyanates, including this compound. beilstein-journals.orgnih.govbeilstein-journals.org These reactions are typically carried out in the presence of an acid additive, such as HBF₄·OEt₂, and proceed under relatively mild, oxidant-free conditions. beilstein-journals.orgnih.gov The use of a directing group on the ferrocene (B1249389) substrate is crucial for achieving high regioselectivity, guiding the amidation to the ortho position of the ferrocenyl group. beilstein-journals.orgbeilstein-journals.org

The reaction between (ferrocenylmethylene)aniline and this compound, catalyzed by [RhCp*(OAc)₂H₂O], yields the corresponding N-(2,5-di-tert-butylphenyl)-2-(phenyliminomethyl)ferrocenecarboxamide. This transformation showcases the viability of employing sterically demanding isocyanates in these catalytic systems.

Table 1: Rh(III)-Catalyzed C-H Amidation of (Ferrocenylmethylene)aniline with this compound

| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [RhCp*(OAc)₂H₂O] (10) | HBF₄·OEt₂ (20) | 1,2-Dichloroethane | 100 | 1 | 80 |

Data sourced from Takebayashi et al. beilstein-journals.org

The proposed mechanism for this rhodium-catalyzed C-H amidation involves several key steps. Initially, the rhodium catalyst coordinates to the directing group of the ferrocene substrate. This is followed by an electrophilic C-H activation step, forming a rhodacycle intermediate. Subsequent insertion of the isocyanate into the Rh-C bond generates a seven-membered rhodacycle. Finally, protonolysis of this intermediate releases the amidated product and regenerates the active rhodium catalyst. The steric bulk of the 2,5-di-tert-butylphenyl group on the isocyanate appears to be well-tolerated within this catalytic cycle.

Further studies have explored the diastereoselective C-H amidation of chiral ferrocene substrates. For instance, the reaction of a chiral oxazolinylferrocene with various isocyanates, including the sterically hindered this compound, proceeds with excellent diastereoselectivity. This highlights the potential of this methodology in the asymmetric synthesis of planar chiral 1,2-disubstituted ferrocenes, which are valuable ligands in catalysis. beilstein-journals.org

Table 2: Diastereoselective Rh(III)-Catalyzed C-H Amidation of Chiral Oxazolinylferrocene

| Isocyanate | Catalyst (mol %) | Additive (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. |

|---|---|---|---|---|---|---|---|

| This compound | [RhCp*(OAc)₂H₂O] (5) | HBF₄·OEt₂ (10) | 1,2-Dichloroethane | 100 | 24 | 85 | >99:1 |

Data sourced from Takebayashi et al. beilstein-journals.org

The high diastereoselectivity observed in these reactions underscores the ordered transition state assembly, where the steric hindrance of the 2,5-di-tert-butylphenyl group likely plays a significant role in directing the approach of the reactants. The development of such C-H functionalization reactions opens new avenues for the efficient synthesis of complex and highly functionalized molecules. rsc.org

Catalysis in Reactions Involving 2,5 Di Tert Butylphenyl Isocyanate

Organic Catalysis for Isocyanate Transformations

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of isocyanate chemistry, these catalysts typically function as Lewis bases or Brønsted bases, activating either the isocyanate itself or the co-reactant.

The formation of urethanes (from alcohols) and ureas (from amines) are fundamental reactions of isocyanates. The rate of these reactions is substantially increased by base catalysis.

Urethane (B1682113) Formation: The reaction between an isocyanate and an alcohol to form a urethane can be catalyzed by various bases, such as tertiary amines. researchgate.net The generally accepted mechanism involves the activation of the alcohol by the basic catalyst. nih.gov The catalyst forms a complex with the alcohol, increasing the nucleophilicity of the hydroxyl oxygen and facilitating its attack on the electrophilic carbonyl carbon of the isocyanate group. nih.govmdpi.com Computational studies on model systems, such as phenyl isocyanate and methanol, show that this catalytic pathway significantly lowers the reaction's energy barrier compared to the uncatalyzed process. nih.gov While aromatic isocyanates are generally more reactive than aliphatic ones, tertiary amine catalysts have been noted to be particularly effective for reactions involving aliphatic isocyanates. researchgate.net

Urea (B33335) Formation: The reaction of an isocyanate with a primary or secondary amine to yield a substituted urea is typically faster than the corresponding reaction with an alcohol. nih.gov However, catalysis can still be beneficial, particularly with sterically hindered reactants. The mechanism is analogous to urethane formation, with the base activating the amine nucleophile. A versatile method for urea synthesis involves the reaction of t-butylureas with amines, where the bulky t-butyl group acts as a good leaving group, driven by the formation of volatile t-butylamine. scispace.com This highlights how steric bulk, a key feature of 2,5-Di-tert-butylphenyl isocyanate, can be strategically utilized in synthesis.

Table 1: Common Organic Bases in Urethane and Urea Synthesis

| Catalyst Type | Examples | Function |

|---|---|---|

| Tertiary Amines | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) | Activate alcohol/amine via hydrogen bonding. researchgate.net |

| Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong bases, highly effective in promoting addition reactions. nih.gov |

Cyclotrimerization is a reaction where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This transformation is effectively catalyzed by strong organic bases, often referred to as superbases.

Guanidine-type superbases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), are exceptionally efficient organocatalysts for polyurethane synthesis and can also promote the cyclotrimerization of isocyanates. nih.gov The reaction is believed to proceed through a stepwise mechanism initiated by the nucleophilic attack of the catalyst on the carbonyl carbon of an isocyanate molecule. The resulting anionic intermediate then attacks a second isocyanate molecule, and the process repeats with a third, ultimately leading to ring-closure and regeneration of the catalyst. The formation of the highly stable isocyanurate ring provides a strong thermodynamic driving force for the reaction. researchgate.net In some polyurethane preparations, allophanate (B1242929) formation (the reaction of an isocyanate with a urethane) can occur, and at high temperatures (>110-120°C), this can be a precursor or competing reaction to isocyanurate formation. researchgate.net

Table 2: Superbases for Isocyanate Cyclotrimerization

| Catalyst | Structure | Class |

|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | Strong, non-nucleophilic base. nih.gov |

Transition Metal Catalysis

Transition metal complexes offer unique catalytic cycles for isocyanate transformations, often proceeding through mechanisms distinct from organocatalysis, such as oxidative addition, C-H activation, and migratory insertion.

While distinct molecules, the principles of palladium-catalyzed insertion reactions involving isocyanides are relevant to isocyanates due to the analogous insertion of a C=N multiple bond into a metal-carbon bond. Research on the palladium-catalyzed insertion of tert-butyl isocyanide demonstrates a mechanism applicable to sterically demanding substrates. acs.orgnih.gov

The catalytic cycle typically begins with the oxidative addition of a substrate (e.g., an iodoaromatic) to a Pd(0) complex. acs.org This is followed by the coordination and insertion of the isocyanide into the palladium-aryl bond, forming a Pd-iminoacyl intermediate. acs.org This key intermediate can then react with a nucleophile. The steric bulk of the isocyanide or isocyanate substrate, such as the 2,5-di-tert-butylphenyl group, would heavily influence the rate and outcome of the insertion step and subsequent reactions. The choice of ligands on the palladium catalyst is also crucial, with bulky phosphine (B1218219) ligands often being required to promote the desired reactivity and stability of the catalytic species. nih.gov

Table 3: Typical Catalytic System for Palladium-Catalyzed Isocyanide Insertion

| Component | Example | Role |

|---|---|---|

| Palladium Precursor | Palladium(II) chloride (PdCl₂) | In-situ source of the active Pd(0) catalyst. acs.org |

| Ligand | 1,1′-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes the palladium center and modulates its reactivity. acs.org |

| Substrate | Iodoaromatics | Provides the aryl group for insertion. acs.org |

Cobalt catalysis has emerged as a powerful, cost-effective method for C-H bond functionalization. nih.govnih.gov Cobalt(III) catalysts can facilitate the direct amidation of arene and heteroarene C-H bonds using isocyanates as the amide source. nih.govresearchgate.net This reaction provides a highly atom- and step-economic route to substituted amides. nih.gov

The process typically employs a directing group on the aromatic substrate, such as a pyrazole (B372694) or pyridine, which coordinates to the cobalt center and positions it for a regioselective C-H activation at the ortho position. chemrxiv.org A cationic cobalt complex, such as [Cp*Co(C₆H₆)][PF₆]₂, has proven to be a robust and air-stable catalyst for this transformation. nih.gov The reaction demonstrates a broad scope for both the aromatic component and various functionalized alkyl and aromatic isocyanates. nih.govnih.gov The scalability of this method has been demonstrated, allowing for gram-scale synthesis with low catalyst loading. nih.gov An optically active N-C axially chiral amine has been prepared via a related catalytic enantioselective reaction involving a derivative of 2,5-di-tert-butylphenylamine, showcasing the applicability to sterically demanding chiral structures. researchgate.net

Table 4: Cobalt-Catalyzed C-H Amidation with Isocyanates

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Catalyst | [Cp*Co(C₆H₆)][PF₆]₂ | Preformed, air-stable Co(III) catalyst. | nih.gov |

| Substrate | 1-Phenyl-1H-pyrazole | Arene with a directing group. | nih.gov |

| Amide Source | Phenyl Isocyanate | Provides the amido group. | nih.gov |

Rhenium complexes are also capable of catalyzing C-H activation and subsequent functionalization. Direct C(sp²)–H bond additions to isocyanates have been successfully achieved using rhenium catalysts. nih.gov Although detailed studies specifically using this compound are not prevalent, the general mechanism established for other rhenium-catalyzed C-H activations provides a framework for understanding this reactivity.

For instance, the complex [ReBr(CO)₃(thf)]₂ is known to catalyze the [3+2] annulation of aromatic aldimines and acetylenes via a C-H activation pathway. nih.gov A plausible mechanism for an isocyanate reaction would involve coordination of the rhenium catalyst to a directing group on an aromatic substrate, followed by C-H activation to form a five-membered metallacycle. The isocyanate would then insert into the rhenium-carbon bond. Subsequent steps, such as reductive elimination, would yield the amidated product and regenerate the active catalyst.

Table 5: Example of a Rhenium Catalyst Precursor for C-H Activation

| Catalyst Precursor | Formula | Potential Application |

|---|

Platinum-Catalyzed Hydrosilylation (using phosphite (B83602) ligands with tert-butylphenyl groups)

Platinum complexes are highly effective catalysts for hydrosilylation, the addition of a Si-H bond across a C=C double bond. The efficiency and selectivity of these catalysts can be significantly modulated by the nature of the ligands attached to the platinum center. Phosphite ligands (P(OR)₃) are a class of ancillary ligands known for their strong π-acceptor properties and tunable steric bulk. The incorporation of tert-butylphenyl groups, particularly the 2,5-di-tert-butylphenyl moiety, onto phosphite ligands introduces substantial steric hindrance around the platinum atom.

While direct studies on the use of phosphite ligands bearing 2,5-di-tert-butylphenyl groups in platinum-catalyzed hydrosilylation are not extensively documented in the provided search results, the principles derived from studies on sterically demanding phosphine ligands offer valuable insights. The bulky nature of the tert-butylphenyl groups is expected to have a profound impact on the catalytic process. It can facilitate the formation of coordinatively unsaturated platinum species, which are key intermediates in the catalytic cycle, by promoting ligand dissociation. Furthermore, the steric bulk can influence the regioselectivity and stereoselectivity of the hydrosilylation reaction by directing the approach of the substrates to the metal center.

The electronic properties of the phosphite ligand, influenced by the electron-donating or withdrawing nature of the aryl groups, also play a critical role. The combination of steric and electronic effects of phosphite ligands containing tert-butylphenyl groups allows for the fine-tuning of the catalyst's reactivity and stability.

Table 1: Key Factors in Platinum-Catalyzed Hydrosilylation with Sterically Demanding Ligands

| Factor | Influence on Catalysis |

| Steric Bulk of Ligand | Promotes ligand dissociation to generate active catalytic species; Influences substrate approach and product selectivity. |

| Electronic Properties of Ligand | Modulates the electron density at the platinum center, affecting its reactivity. |

| Nature of Platinum Precursor | The oxidation state and initial ligands of the platinum precursor determine the activation conditions. |

| Reaction Conditions | Temperature, solvent, and substrate concentration can impact reaction rates and catalyst stability. |

Mechanistic Insights into Catalytic Cycles and Steric Demands of Catalysts

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle provides a framework for understanding the role of the catalyst and its ligands.

The key steps in the Chalk-Harrod mechanism are:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) complex to form a platinum(II) hydride species.

Olefin Coordination: The alkene coordinates to the platinum(II) hydride complex.

Insertion: The alkene inserts into the Pt-H or Pt-Si bond. The regioselectivity of this step is often influenced by the steric and electronic properties of the ligands.

Reductive Elimination: The resulting alkylsilylplatinum(II) complex undergoes reductive elimination to release the alkylsilane product and regenerate the platinum(0) catalyst.

The steric demands of the ligands, such as phosphites with bulky 2,5-di-tert-butylphenyl groups, are particularly important in the olefin coordination and insertion steps. The large steric profile can create a specific binding pocket that favors the coordination of one regioisomer of the alkene over another, leading to high regioselectivity. For instance, in the hydrosilylation of terminal alkenes, sterically demanding ligands often favor the formation of the linear, anti-Markovnikov product.

Furthermore, excessive steric bulk can also hinder the reaction. If the ligand is too large, it may impede the coordination of the substrates or slow down the rate of reductive elimination. Therefore, a delicate balance of steric and electronic properties is necessary to achieve optimal catalytic performance. The combination of a phosphine and an isocyanide ligand on a platinum center has been shown to be an optimal compromise between nucleophilicity and the spatial availability of the metal center, leading to high catalytic efficiency. mdpi.com

Theoretical studies on related platinum-catalyzed reactions have highlighted the importance of strong σ-donating silyl (B83357) groups in activating Pt-H bonds within key intermediates. rsc.org While the direct involvement of this compound in the catalytic cycle as a ligand is not the primary focus here, the principles of ligand effects on platinum catalysis are broadly applicable. The steric hindrance provided by the tert-butyl groups on the phenyl ring of a phosphite ligand would significantly influence the stability of intermediates and the energy barriers of the transition states throughout the catalytic cycle.

Applications in Polymer and Materials Science

Polyurethane and Polyurea Synthesis from Sterically Hindered Isocyanates

The synthesis of polyurethanes and polyureas traditionally involves the reaction of diisocyanates with polyols and diamines, respectively. tue.nl The use of sterically hindered isocyanates, such as 2,5-Di-tert-butylphenyl isocyanate, introduces a level of control over these polymerization reactions that is not achievable with common, more reactive isocyanates like Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI). l-i.co.uk

The steric hindrance provided by the large tert-butyl groups on the phenyl ring significantly influences the reactivity of the isocyanate group (-NCO). This reduced reactivity can be harnessed to direct the formation of the polymer backbone, impacting the final material's properties. In polymer synthesis, a more symmetric arrangement of monomers can minimize steric hindrance, leading to the formation of polymers with higher molecular weights and greater structural stability. acs.org

The bulky nature of this compound can prevent or slow down side reactions that lead to branching or uncontrolled cross-linking, such as the formation of allophanate (B1242929) and biuret (B89757) linkages, which can occur at elevated temperatures. tue.nl This allows for the synthesis of more linear polymers with a well-defined architecture. By carefully selecting reaction conditions, the steric effects can be exploited to create polymers with tailored molecular architectures, ranging from linear chains to specific network structures. Research into dynamic urea (B33335) bond-mediated polymerization (DUBMP) has shown that sterically hindered ureas can be used to control polymer molar mass, polydispersity, and molecular architecture. nih.gov

Control over the crosslinking process is critical in the production of thermoset polymers, as it dictates the material's mechanical properties, thermal stability, and solvent resistance. The deliberate use of sterically hindered isocyanates provides a mechanism for managing the rate and extent of these reactions.

The reduced reactivity of this compound allows for a wider processing window before the viscosity of the reacting mixture becomes too high, which is a common challenge in reactive polymer systems. enpress-publisher.com By moderating the reaction rate, formulators can achieve a more uniform network structure. The crosslink density can be more precisely controlled because the hindered isocyanate group will react more selectively with primary hydroxyl or amine groups, and less readily with secondary groups or urea/urethane (B1682113) linkages. researchgate.net This selectivity helps in preventing premature gelation and ensures a more homogenous distribution of crosslinks throughout the material. researchgate.net

Table 1: Conceptual Relationship Between Isocyanate Steric Hindrance and Polymer Properties

| Isocyanate Type | Relative Reactivity | Viscosity Build-up Rate | Control over Crosslink Density | Resulting Polymer Architecture |

|---|---|---|---|---|

| Non-Hindered (e.g., MDI) | High | Fast | Lower | Complex, highly branched/crosslinked |

| Moderately Hindered | Medium | Moderate | Moderate | Controlled branching |

| Highly Hindered (e.g., this compound) | Low | Slow | High | Predominantly linear, well-defined network |

Functionalization of Advanced Materials

The reactivity of the isocyanate group makes it an excellent candidate for covalently bonding to various substrates and macromolecules, enabling the functionalization of advanced materials.

This compound can be used to modify the surfaces of materials that possess active hydrogen atoms, such as hydroxyl or amine groups. This process, known as surface grafting, can dramatically alter the surface properties of a material, including its hydrophobicity, biocompatibility, and adhesion characteristics.

One common strategy involves the use of "blocked" isocyanates. The isocyanate is temporarily reacted with a blocking agent to make it inert under ambient conditions. rsc.org Upon heating, the isocyanate deblocks, regenerating the reactive -NCO group, which can then react with a surface. rsc.orgusm.edu The bulky tert-butyl groups of this compound would influence the packing density of the molecules grafted onto the surface, creating a sterically crowded layer that can serve as a protective barrier or a platform for further chemical modifications. Techniques like X-ray photoelectron spectroscopy (XPS) can be employed to analyze the surface and confirm the successful grafting of the isocyanate. rsc.org

The unique size and shape of this compound make it a candidate for use as a bulky "stopper" group in the synthesis of mechanically interlocked molecules, such as rotaxanes. Rotaxanes consist of a linear "axle" molecule threaded through a cyclic "wheel" molecule, with bulky stoppers at each end of the axle to prevent the wheel from dethreading.

The isocyanate group can react with a functional group at the terminus of a polymer chain (the axle), thereby capping it with the large 2,5-di-tert-butylphenyl group. This reaction would effectively lock the wheel component in place, completing the synthesis of the rotaxane. The steric bulk of the di-tert-butylphenyl moiety is crucial for the stability of such structures.

Development of Specialty Monomers and Precursors

The distinct reactivity profile of this compound makes it a valuable specialty monomer for creating polymers with unique properties that cannot be achieved with conventional monomers. basf.com It can be used as a monofunctional reagent to precisely control the termination of a polymer chain, thereby regulating its molecular weight.

Furthermore, it can serve as a precursor in phosgene-free routes to synthesize other complex molecules. For instance, methods have been developed to create isocyanates from sterically hindered primary amines using reagents like di-tert-butyl dicarbonate (B1257347), avoiding the use of highly toxic phosgene (B1210022). nih.gov As a specialty isocyanate, this compound can be a key building block in multi-step syntheses of advanced materials, including specialized coatings, adhesives, and elastomers where precise control over reactivity and structure is paramount. acs.org

Compound List

Role of Steric Hindrance in Modulating Polymer Properties (e.g., thermal stability, optical properties)

The incorporation of sterically demanding groups, such as the di-tert-butylphenyl moiety, into a polymer backbone can significantly influence its macroscopic properties. This is primarily due to the restricted rotational freedom of the polymer chains and the altered intermolecular and intramolecular interactions.

Thermal Stability:

The presence of bulky side groups can enhance the thermal stability of polymers. The steric hindrance provided by the 2,5-di-tert-butylphenyl groups can restrict bond rotation and segmental motion within the polymer chains. This increased rigidity requires more energy to induce thermal degradation, often resulting in a higher decomposition temperature. While specific data for polymers derived solely from this compound is not extensively published, the general principle is well-established in polymer chemistry. For instance, aromatic isocyanates are known to produce polymers with good thermal resistance.

Optical Properties:

The optical properties of polymers, such as refractive index and transparency, are also influenced by their molecular structure. The incorporation of bulky, aromatic groups like the di-tert-butylphenyl group can impact these properties. Generally, the presence of aromatic rings and large side groups can increase the refractive index of a polymer. However, the bulky nature of the tert-butyl groups can also disrupt chain packing, potentially leading to a more amorphous morphology. Amorphous polymers tend to exhibit higher transparency due to reduced light scattering from crystalline domains.

The table below summarizes the expected influence of the 2,5-di-tert-butylphenyl group on key polymer properties, based on general principles of polymer science.

| Property | Influence of 2,5-Di-tert-butylphenyl Group | Rationale |

| Thermal Stability | Potentially Increased | Steric hindrance restricts chain motion, increasing the energy required for decomposition. |

| Refractive Index | Potentially Increased | Presence of a bulky aromatic group can increase polarizability. |

| Transparency | Potentially Increased | Steric bulk can inhibit crystallization, leading to a more amorphous and transparent material. |

| Solubility | Potentially Increased | The bulky, non-polar tert-butyl groups can enhance solubility in organic solvents. |

This table is based on established principles in polymer science and provides a qualitative prediction of the effects.

Synthesis of Complex Organic Frameworks (e.g., through cyclization reactions)

The isocyanate functionality is a versatile reactive group that can participate in various chemical transformations, including cyclization and addition reactions, making it a valuable building block for the synthesis of complex organic structures.

While direct, self-cyclization of this compound to form well-defined organic frameworks is not a commonly reported application, its isocyanate group is highly suitable for incorporation into larger, pre-organized structures such as metal-organic frameworks (MOFs).

Isocyanate-Functionalized Metal-Organic Frameworks:

A prominent strategy for creating complex organic frameworks containing the isocyanate group is through the post-synthetic modification of existing MOFs. In this approach, a MOF with a suitable reactive group, such as an amino group (-NH2), is first synthesized. This amino-functionalized MOF can then be converted to an isocyanate-functionalized MOF.

For example, a synthetic pathway has been developed to convert an amino-functionalized MOF, MIL-68(In)-NH2, into its corresponding isocyanate derivative rsc.orgunito.it. This two-step process allows for the creation of highly porous materials that retain their crystalline framework while introducing the reactive isocyanate group rsc.orgunito.it. The presence of the isocyanate functionality within the MOF pores opens up possibilities for further "in-situ" modifications by reacting it with various nucleophiles to create diverse carbamate (B1207046) and urea functional groups, thereby tailoring the properties of the framework for specific applications like gas separation or catalysis.

The general scheme for such a transformation is as follows:

Step 1: Synthesis of Amino-Functionalized MOF

Metal Salt + Amino-functionalized Linker → Amino-Functionalized MOF (-NH2)

Step 2: Post-Synthetic Modification to Isocyanate-Functionalized MOF

Amino-Functionalized MOF (-NH2) + Reagent → Isocyanate-Functionalized MOF (-NCO)

This method provides a powerful tool for the precise engineering of complex, functional materials. While this example does not directly use this compound as the starting linker, it demonstrates the utility of the isocyanate group in the construction of sophisticated organic frameworks. The bulky nature of the di-tert-butylphenyl group, if incorporated, would be expected to influence the pore size and guest-framework interactions within such a material.

Computational and Spectroscopic Characterization of 2,5 Di Tert Butylphenyl Isocyanate Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful predictive tools in the study of complex organic molecules. They provide insights into electronic structures and energy landscapes that are often difficult to probe experimentally.

The reactivity of the isocyanate group (–N=C=O) is heavily influenced by its electronic environment and, crucially in this case, by steric hindrance. The tert-butyl group positioned ortho to the isocyanate functionality in 2,5-di-tert-butylphenyl isocyanate creates a crowded environment, hindering the approach of nucleophiles.

DFT studies can model the transition states of reactions involving the isocyanate, such as its reaction with alcohols to form urethanes. By calculating the activation energies for nucleophilic attack on the central carbon of the isocyanate, researchers can predict the reaction's feasibility and rate. In systems with multiple reactive sites, such as diisocyanates, DFT can effectively predict selectivity. For example, in studies of isophorone (B1672270) diisocyanate (IPDI), which has two isocyanate groups with different steric environments, the choice of catalyst was shown to dramatically affect which group reacts preferentially. paint.org Metal catalysts, acting as Lewis acids, coordinate to the isocyanate group, and the increased spatial demand of this activated state enhances the inherent reactivity differences, favoring the less sterically hindered site. paint.org A similar principle applies to this compound, where DFT can quantify the high energetic barrier imposed by the ortho-tert-butyl group, explaining its moderated reactivity compared to unhindered isocyanates.

Table 1: Theoretical Impact of Steric Hindrance on Isocyanate Reactivity

| Feature | Unhindered Isocyanate (e.g., Phenyl Isocyanate) | Sterically Hindered Isocyanate (e.g., this compound) |

| Nucleophile Approach | Relatively open access to the electrophilic carbon. | Access to the electrophilic carbon is shielded by the ortho-substituent. |

| Transition State Energy | Lower activation energy for nucleophilic attack. | Higher activation energy due to steric repulsion in the transition state. |

| Predicted Reaction Rate | Faster reaction kinetics. | Slower reaction kinetics. |

| Catalyst Effect | General rate acceleration. | Rate acceleration and potential modulation of selectivity in multifunctional systems. paint.org |

The three-dimensional structure and internal dynamics of this compound are dominated by the bulky substituents. Conformational analysis using DFT helps identify the molecule's most stable spatial arrangement (lowest energy conformer) by calculating the energies of various rotational isomers.

A significant focus of such analysis is the rotational barrier of the tert-butyl groups. The rotation of these groups around the C-C bond connecting them to the phenyl ring is not free but is restricted by steric interactions with adjacent protons and the isocyanate group. Computational models can map the potential energy surface for this rotation, revealing the energy minimum (stable conformation) and the energy maximum (transition state), the difference between which is the rotational barrier. Studies on analogous molecules, such as 2,6-di-tert-butylphenol, have used computational methods to investigate these dynamics. unibo.itnih.gov For these related systems, a double-minimum potential function was used to model the large-amplitude motion of functional groups, with calculated energy barriers in the range of 1000 cm⁻¹. unibo.itnih.gov These findings underscore the significant energy required to overcome the steric strain imposed by the tert-butyl groups, which dictates the molecule's preferred conformation.

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic analysis is indispensable for confirming molecular structures, monitoring the progress of reactions, and identifying transient species like reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural verification of this compound.

¹H NMR spectra would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the 1,2,5-substitution pattern. Two distinct singlets would appear for the protons of the two non-equivalent tert-butyl groups.

¹³C NMR provides a more detailed carbon skeleton map. It would display unique signals for the six aromatic carbons, the quaternary carbons of the tert-butyl groups, and the methyl carbons within those groups. A key diagnostic peak is that of the isocyanate carbon (N=C=O), which typically appears in a distinct region of the spectrum.

Beyond static characterization, NMR is a powerful tool for monitoring reaction kinetics. By acquiring spectra at different time points, one can observe the disappearance of the isocyanate reactant signal and the concurrent emergence of new signals corresponding to the product, for instance, the urethane (B1682113) linkage formed upon reaction with an alcohol. This allows for a quantitative analysis of reaction progress and conversion rates.

While this compound is not itself a radical, it can be involved in reaction pathways that proceed through radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing species with unpaired electrons.

In systems with significant steric loading, unusual reaction mechanisms, including those involving radicals, can occur. For instance, studies on other highly hindered molecules, such as 2,5-di-tert-butylpyrrolidine nitroxides, demonstrate the power of EPR in characterizing stable or persistent radical species. mdpi.com If a reaction involving this compound were to generate a radical intermediate (e.g., a nitroxide radical via an oxidation pathway), EPR would provide definitive proof of its existence. The resulting EPR spectrum, with its characteristic g-factor and hyperfine coupling constants, would offer detailed information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei, confirming the structure of the transient intermediate. mdpi.com

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and formula of compounds. When coupled with Liquid Chromatography (LC/MS), it allows for the separation and identification of components within a complex reaction mixture.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 232.16959 | 154.0 |

| [M+Na]⁺ | 254.15153 | 162.1 |

| [M-H]⁻ | 230.15503 | 159.5 |

| [M+NH₄]⁺ | 249.19613 | 173.4 |

| [M+K]⁺ | 270.12547 | 159.9 |

| Data sourced from PubChemLite prediction. uni.lu |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

Detailed research findings on compounds structurally related to this compound, such as those containing the di-tert-butylphenyl moiety or the isocyanate group within a larger complex, allow for a predictive understanding of its solid-state behavior.

For instance, the crystal structure of a gold carbene complex derived from a ligand containing the N-(2,5-di-tert-butylphenyl) group reveals significant intermolecular π-stacking of perylene (B46583) groups and C6F5 rings, without any gold-gold interactions. bldpharm.com This highlights the influential role of the bulky 2,5-di-tert-butylphenyl group in directing the packing of molecules.

In a different context, the analysis of an iron(II) porphyrin complex with tert-butyl isocyanide ligands provides detailed information on the coordination environment and intermolecular forces. nih.gov The crystal packing in this compound is governed by a combination of C-H···Cl, C-H···N, and C-H···Cg (where Cg is the centroid of a pyrrole (B145914) ring) interactions, which together form a three-dimensional network. nih.gov Hirshfeld surface analysis further quantifies these interactions, indicating that H···H contacts are the most significant, accounting for 61.4% of the intermolecular interactions. nih.gov

The following tables summarize key crystallographic data for these related compounds, providing a framework for understanding the potential structural features of this compound.

Crystallographic Data for (E)-2,5-di-tert-butyl-3-(N-tert-butylimino)- 2,3-dihydroindazyl researchgate.net

| Parameter | Value |

| Empirical Formula | C19H30N3 |

| Crystal System | Monoclinic |

| Space Group | P121/c1 (No. 14) |

| a (Å) | 14.378(1) |

| b (Å) | 11.737(1) |

| c (Å) | 11.750(1) |

| β (°) | 101.79(1) |

| Volume (ų) | 1941.0 |

| Z | 4 |

| Temperature (K) | 273 |

| Rgt(F) | 0.084 |

| wR(F) | 0.082 |

Crystallographic Data for bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II) nih.gov

| Parameter | Value |

| Empirical Formula | [Fe(C44H24Cl4N4)(C5H9N)2] |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Fe-Np (Å) | 2.0074 (14) |

Intermolecular Interactions in bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II) from Hirshfeld Surface Analysis nih.gov

| Interaction Type | Contribution (%) |

| H···H | 61.4 |

| C···H/H···C | 21.3 |

| O···H/H···O | 13.3 |

| N···H/H···N | 3.6 |

The steric hindrance imposed by the two tert-butyl groups on the phenyl ring in this compound is expected to significantly influence its molecular geometry and packing in the solid state. It is plausible that these bulky groups would restrict rotational freedom and could lead to less efficient packing, potentially resulting in lower crystal densities compared to less substituted analogues. The isocyanate group, with its reactive and polar nature, would likely participate in specific intermolecular interactions, such as dipole-dipole forces or weaker C-H···O and C-H···N hydrogen bonds, further directing the supramolecular architecture.

Conclusion and Future Research Directions

Summary of Key Findings on 2,5-Di-tert-butylphenyl Isocyanate

This compound is an aromatic isocyanate characterized by the presence of two bulky tert-butyl substituents on the phenyl ring. These groups exert significant steric hindrance around the reactive isocyanate (-N=C=O) group, which modulates its reactivity compared to unhindered aryl isocyanates.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 480438-99-1 |

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.33 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Predicted XlogP | 6.1 |

Data sourced from PubChem. uni.lu

While specific, in-depth research literature on this compound is not abundant, its synthesis can be conceptually approached through established methods for isocyanate formation. A prominent route is the Curtius rearrangement, a versatile and widely used reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govrsc.org This process is known for its tolerance of various functional groups and often proceeds under mild conditions. nih.govwikipedia.org The synthesis of this compound would likely start from 2,5-di-tert-butylbenzoic acid.

The reactivity of this compound is dictated by the electrophilic carbon atom of the isocyanate group, but access to this site is sterically shielded. This hindrance reduces its reaction rate with common nucleophiles like alcohols and amines compared to less substituted analogs such as phenyl isocyanate. However, this reduced reactivity can be advantageous, allowing for more controlled reactions or enabling its use as a "masked isocyanate" precursor in dynamic chemistries. orgsyn.org

Emerging Research Avenues for Sterically Hindered Aryl Isocyanates

The unique properties of sterically hindered aryl isocyanates are opening up new areas of research. One significant avenue is their use in creating "blocked" or "masked" isocyanates. orgsyn.org By reacting a hindered isocyanate with a blocking agent, a more stable adduct (like a hindered urea) is formed. This adduct can later release the highly reactive isocyanate under specific conditions, such as a change in temperature or pH. orgsyn.org This approach offers a method for controlling polymerization and functionalization reactions with high precision. organic-chemistry.org

Furthermore, the controlled reactivity of these isocyanates makes them ideal candidates for the synthesis of complex molecules and polymers where selectivity is crucial. Research is exploring their use in the development of novel polyurethanes and other polymers with unique architectures and properties. For instance, lignin-based polyurethanes have been synthesized using a blocked isocyanate approach, showcasing a path toward more sustainable polymer chemistry. organic-chemistry.org The steric bulk can also influence the final properties of materials, potentially leading to polymers with enhanced thermal stability or different morphological characteristics.

Theoretical and Computational Advancements in Predicting Isocyanate Behavior

Modern computational chemistry provides powerful tools to forecast the behavior of isocyanates, saving significant time and resources in experimental work. Density Functional Theory (DFT) and other ab initio methods are employed to calculate the electronic structure and predict the reactivity of isocyanate molecules. wikipedia.orgcommonorganicchemistry.com These calculations can elucidate reaction mechanisms and determine activation energies, offering insights into why certain reactions are favored over others. For example, computational studies have been used to investigate the thermal stabilities and cyclotrimerization energies of various isocyanates, revealing how substituents alter these properties. nih.gov

Molecular Dynamics (MD) simulations are another critical tool, used to model the behavior of isocyanate-based polymers and materials on a larger scale. rsc.org MD simulations can predict physical properties such as the glass transition temperature and mechanical characteristics of polyurethane networks. commonorganicchemistry.com Recently, machine learning (ML) algorithms have emerged as a novel approach to predict material properties. ML models have been successfully trained to forecast the drug release kinetics from isocyanate-derived aerogels, demonstrating the potential of data-driven approaches in this field. uni.lu

Potential for Novel Material Development and Synthetic Methodologies

The distinct reactivity profile of sterically hindered isocyanates paves the way for the creation of advanced materials. Their controlled reactions are being harnessed to synthesize polymers with well-defined structures, such as monodisperse polyurethanes or complex block copolymers. These materials may find applications in high-performance coatings, adhesives, and biomedical devices. organic-chemistry.org The development of isocyanate-derived aerogels for applications like drug delivery is one such example of novel material design. uni.lu

In terms of synthetic methodologies, a major focus is on developing phosgene-free routes to isocyanates to improve safety and sustainability. The Curtius rearrangement, which avoids the use of highly toxic phosgene (B1210022), is a key part of this effort. nih.govrsc.org Researchers are also exploring other innovative methods, such as the use of di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst to convert amines to isocyanates at room temperature. sigmaaldrich.com The unique reactivity of hindered isocyanates is also being exploited in new synthetic transformations, for example, in N-arylation reactions to produce biologically active compounds. These advancements promise not only to provide access to new and useful molecules but also to make the synthesis of isocyanates safer and more environmentally friendly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.